Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate is a chemical compound with the molecular formula C16H18N2O3 It is characterized by a benzoate ester linked to a cyanocyclopentyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with 1-cyanocyclopentyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage. The resulting intermediate is then esterified using methanol and a catalytic amount of acid, such as sulfuric acid, to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzoate ester moiety, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced at the nitrile group to form primary amines using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-[(1-cyanocyclopentyl)carbamoyl]benzoic acid.
Reduction: Methyl 4-[(1-aminocyclopentyl)carbamoyl]benzoate.
Substitution: this compound derivatives with various substituents.
Scientific Research Applications
Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the development of polymers and coatings with specific functional properties.
Mechanism of Action
The mechanism by which Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may modulate signaling pathways by interacting with specific receptors, leading to changes in cellular responses.
Comparison with Similar Compounds
- Methyl 4-[(1-cyanocyclohexyl)carbamoyl]benzoate
- Methyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate
- Methyl 4-[(1-cyanocyclobutyl)carbamoyl]benzoate
Comparison: Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate is unique due to the specific size and conformation of the cyanocyclopentyl group. This structural feature influences its reactivity and interaction with biological targets, distinguishing it from similar compounds with different ring sizes. The presence of the cyanocyclopentyl group also affects the compound’s physicochemical properties, such as solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-20-14(19)12-6-4-11(5-7-12)13(18)17-15(10-16)8-2-3-9-15/h4-7H,2-3,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHVSSNKWAIGFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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